Mordant Brown 18
Description
Contextualization within Synthetic Dye Chemistry
Mordant Brown 18, identified by the Colour Index name C.I. 20150 and CAS number 5850-12-4, belongs to the double azo class of dyes. worlddyevariety.com Azo dyes are synthetic organic compounds characterized by the presence of one or more azo groups (—N=N—), which are responsible for the dye's color. vulcanchem.comijrpr.comscienceworldjournal.org The synthesis of this compound involves a process called diazotization, where primary aromatic amines, specifically 4-Aminobenzenesulfonic acid and 4-Nitrobenzenamine, are converted into diazonium salts. worlddyevariety.comchemicalbook.com These salts are then coupled with 2-Hydroxybenzoic acid (salicylic acid) to form the final dye molecule. worlddyevariety.comchemicalbook.com
The chemical structure of this compound is designed to form stable complexes with metal ions, a defining characteristic of mordant dyes. vulcanchem.comslideshare.net This interaction is crucial for its performance as a colorant. The dye itself is a yellow-brown powder. vulcanchem.comchemicalbook.com It is soluble in water, with a solubility of 50 g/L at 80°C, as well as in ethanol (B145695) and ethylene (B1197577) glycol monoethyl ether. worlddyevariety.comvulcanchem.comchemicalbook.com It is only slightly soluble in acetone. worlddyevariety.comvulcanchem.comchemicalbook.com The dye's color can change in the presence of different chemicals; for instance, it turns a red-light brown in concentrated sulfuric acid and an orange color in concentrated nitric acid. worlddyevariety.comvulcanchem.comchemicalbook.com It is also sensitive to copper and iron ions in the dye bath. worlddyevariety.comvulcanchem.com
Significance of Mordant Dyes in Textile and Material Sciences
Mordant dyes are of great importance in textile and material sciences due to their ability to create long-lasting and vibrant colors on various materials. slideshare.netencyclopedia.design The term "mordant" is derived from the Latin word mordere, which means "to bite," reflecting the role of the mordant in helping the dye adhere to the fiber. encyclopedia.design Mordants are typically metal salts, such as those of aluminum, chromium, copper, and iron, that act as a chemical bridge between the dye molecule and the textile fiber. slideshare.netencyclopedia.designkathryndavey.com
The significance of these dyes lies in the formation of a coordination complex between the dye, the metal ion, and the fiber. slideshare.net This complex is larger and more insoluble than the dye molecule alone, which significantly improves the color's fastness to washing and light. encyclopedia.designkathryndavey.com The choice of mordant can also influence the final shade of the color, providing a way to achieve a variety of hues from a single dye. slideshare.netkingslanding.nb.ca Mordant dyes are particularly effective on protein fibers like wool and silk, as well as on nylon. vulcanchem.com They are also used for coloring leather and other biological materials. worlddyevariety.comvulcanchem.comchemicalbook.com
Historical Development of Mordant Dyeing Methodologies
The use of mordants in dyeing has a long history, dating back to ancient civilizations. encyclopedia.designpressbooks.pub Early dyers discovered that substances like alum (a source of aluminum) and iron salts could improve the permanence of natural dyes obtained from plants and insects. encyclopedia.designtonello.comtaylorandfrancis.com Archaeological evidence from as early as the Neolithic period shows that textiles were dyed using these methods. tonello.com Ancient Egyptians, for example, had developed sophisticated dyeing recipes, as documented in the Stockholm Papyrus. kingslanding.nb.ca
With the advent of synthetic dyes in the mid-19th century, these traditional mordanting techniques were adapted and systematized for industrial use. tonello.comtaylorandfrancis.com Several distinct mordanting methods were developed:
Pre-mordanting: The material is treated with the mordant before being dyed. unisel.edu.my
Meta-mordanting (or simultaneous mordanting): The dye and mordant are applied to the material at the same time in the same bath. unisel.edu.my
Post-mordanting: The material is dyed first and then treated with the mordant. unisel.edu.my
These methods were refined over time to improve efficiency, color consistency, and the fastness properties of the dyed materials. unisel.edu.my The development of synthetic mordant dyes like this compound, which were specifically designed to chelate with metal ions, was a significant step in the evolution of dyeing technology.
Data Tables
Chemical Properties of this compound
| Property | Value |
|---|---|
| C.I. Name | This compound, C.I. 20150 worlddyevariety.comvulcanchem.com |
| CAS Number | 5850-12-4 worlddyevariety.comvulcanchem.comcymitquimica.comchemsrc.com |
| Molecular Formula | C₁₉H₁₁N₅Na₂O₈S worlddyevariety.comvulcanchem.comcymitquimica.comchemsrc.coma2bchem.com |
| Molecular Weight | 515.36 g/mol vulcanchem.comcymitquimica.comchemsrc.coma2bchem.com |
| Appearance | Yellow-brown powder vulcanchem.comchemicalbook.com |
| Solubility in Water | 50 g/L at 80°C worlddyevariety.comvulcanchem.comchemicalbook.com |
Fastness Properties of this compound
| Fastness Test | ISO Rating | AATCC Rating |
|---|---|---|
| Light Fastness | 4-5 worlddyevariety.com | 4 worlddyevariety.com |
| Washing | 4 worlddyevariety.com | 4-5 worlddyevariety.com |
| Perspiration | 4 worlddyevariety.com | 4 worlddyevariety.com |
| Ironing | 4 worlddyevariety.com | 5 worlddyevariety.com |
| Water | 5 worlddyevariety.com | 5 worlddyevariety.com |
Structure
3D Structure of Parent
Properties
CAS No. |
5850-12-4 |
|---|---|
Molecular Formula |
C19H11N5Na2O8S |
Molecular Weight |
515.4 g/mol |
IUPAC Name |
disodium;4-[[3-carboxy-5-[(4-nitrophenyl)diazenyl]-4-oxidophenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C19H13N5O8S.2Na/c25-18-16(19(26)27)9-13(22-20-12-3-7-15(8-4-12)33(30,31)32)10-17(18)23-21-11-1-5-14(6-2-11)24(28)29;;/h1-10,25H,(H,26,27)(H,30,31,32);;/q;2*+1/p-2 |
InChI Key |
WQKACUCIFSVAMP-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1N=NC2=CC(=CC(=C2[O-])C(=O)O)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=CC(=C2[O-])C(=O)O)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+] |
Other CAS No. |
5850-12-4 |
Origin of Product |
United States |
Chemical Structure and Classification of Mordant Brown 18
Nomenclature and Chemical Identifiers of Mordant Brown 18
This compound is known by several names and is cataloged with various identifiers for chemical and regulatory purposes. The systematic IUPAC name for this compound is disodium (B8443419);4-[[3-carboxy-5-[(4-nitrophenyl)diazenyl]-4-oxidophenyl]diazenyl]benzenesulfonate. It is also commonly referred to as 2-hydroxy-3-((4-nitrophenyl)azo)-5-((4-sulfophenyl)azo)benzoic acid disodium salt. vulcanchem.com
Synonyms for this compound include Acid this compound, Chrome Brown J, and Alizarol Brown G. cymitquimica.comchemsrc.com These names are often used in industrial and commercial contexts.
For unambiguous identification, this compound is assigned specific chemical identifiers. Below is a table summarizing these key identifiers.
| Identifier | Value |
| CAS Number | 5850-12-4 cymitquimica.com |
| Molecular Formula | C₁₉H₁₁N₅Na₂O₈S vulcanchem.coma2bchem.com |
| Molecular Weight | 515.37 g/mol worlddyevariety.com |
| Colour Index (C.I.) Name | C.I. This compound worlddyevariety.com |
| Colour Index (C.I.) Number | 20150 vulcanchem.com |
| InChI | InChI=1S/C19H13N5O8S.2Na/c25-18-16(19(26)27)9-13(22-20-12-3-7-15(8-4-12)33(30,31)32)10-17(18)23-21-11-1-5-14(6-2-11)24(28)29;;/h1-10,25H,(H,26,27)(H,30,31,32);;/q;2*+1/p-2 vulcanchem.com |
| SMILES | C1=CC(=CC=C1N=NC2=CC(=CC(=C2[O-])C(=O)O)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])N+[O-].[Na+].[Na+] vulcanchem.com |
Structural Characteristics of this compound as an Azo Dye
This compound is classified as a disazo dye, meaning its structure contains two azo groups (-N=N-). worlddyevariety.comresearchgate.net This structural feature is fundamental to its color and dyeing properties. The molecule is built upon a central 2-hydroxybenzoic acid (salicylic acid) core. chemicalbook.com
The color of azo dyes arises from the presence of at least one azo group, which acts as a chromophore, connected to aromatic rings. nih.gov This conjugated system of alternating double and single bonds allows the molecule to absorb light in the visible spectrum (400–700 nm), resulting in the perception of color. nih.gov In this compound, the two azo groups link the central salicylic (B10762653) acid moiety to a 4-nitrophenyl group and a 4-sulfophenyl group. vulcanchem.com This extended conjugated system is crucial for its brown hue. ekb.eg
The specific color and properties of an azo dye are influenced by the various functional groups (substituents) attached to the aromatic rings. isca.me These groups, known as auxochromes, can modify the electronic structure of the molecule and shift the wavelength of light it absorbs. nih.gov
In this compound, the key substituents and their effects are:
Hydroxy (-OH) and Carboxyl (-COOH) groups: Located on the central salicylic acid ring, these groups are important for the dye's ability to form complexes with metal mordants. vulcanchem.comnih.gov The hydroxyl group is an electron-donating group that can intensify the color. nih.gov
Nitro (-NO₂) group: This is a strong electron-withdrawing group. nih.gov Its presence on one of the phenyl rings significantly affects the electronic properties of the conjugated system, contributing to the dye's specific shade. nih.gov
Sulfonic acid (-SO₃H) group: This group, present as a sulfonate salt (-SO₃⁻Na⁺), is primarily responsible for the dye's solubility in water, which is a crucial property for its application in dyeing processes. cymitquimica.comnih.gov
Azo Chromophore Systems
Classification of this compound within Mordant Dye Families
This compound belongs to the class of mordant dyes. cymitquimica.com These dyes require the use of a chemical substance known as a mordant to fix the color to the textile fibers. slideshare.net The mordant, typically a metal salt, forms a coordination complex with the dye molecule, which then binds firmly to the fabric. slideshare.net This process enhances the fastness properties of the dyeing, such as its resistance to washing and light. cymitquimica.com
The ability of this compound to act as a mordant dye is due to the presence of specific functional groups in its structure, namely the ortho-hydroxy and carboxyl groups on the salicylic acid ring. vulcanchem.comresearchgate.net These groups are positioned to form stable chelate complexes with metal ions like chromium, aluminum, or iron. researchgate.net
Within the broader category of mordant dyes, this compound is further classified as a disazo dye due to the presence of two azo groups in its molecular structure. worlddyevariety.comnih.gov This places it in a specific family of mordant dyes characterized by this particular chromophoric system.
Mechanistic Studies of Mordant Brown 18 Interactions
Complexation Chemistry of Mordant Brown 18 with Metal Ions
The defining characteristic of mordant dyes, including this compound, is their ability to form coordination complexes with polyvalent metal ions. sciencenotes.orgdigimat.incore.ac.uk These metal ions act as a bridge, anchoring the dye to the fiber and significantly enhancing the color's permanence. aip.orgresearchgate.net The resulting dye-metal complex, often referred to as a "lake," is typically more stable and has a different color than the original dye molecule. sciencenotes.org
Role of Dative Covalent Bonding in Mordant-Dye Complexes
The formation of a stable complex between this compound and a metal ion involves a combination of covalent and coordinate bonds, a phenomenon known as chelation. digimat.instainsfile.com The structure of this compound, 2-hydroxy-3-((4-nitrophenyl)azo)-5-((4-sulfophenyl)azo)benzoic acid disodium (B8443419) salt, contains key functional groups that facilitate this bonding. vulcanchem.com Specifically, the hydroxyl (-OH) and carboxyl (-COOH) groups on the salicylic (B10762653) acid moiety, along with the azo groups (-N=N-), provide sites for the metal ion to bind. vulcanchem.com
A dative covalent bond, also known as a coordinate bond, is formed when one atom provides both electrons in the shared pair. In the context of this compound-metal complexes, the oxygen atoms of the hydroxyl and carboxyl groups, as well as the nitrogen atoms of the azo groups, possess lone pairs of electrons that can be donated to the vacant orbitals of a polyvalent metal ion. digimat.in This interaction results in the formation of a stable ring structure, the chelate, which significantly enhances the stability of the complex. The formation of these dative covalent bonds is a primary reason for the high fastness properties of textiles dyed with this compound. core.ac.uk
Influence of Metal Ion Type on Complex Stability and Coloration
The specific metal ion used as a mordant has a profound impact on both the stability of the resulting complex and the final color produced on the fiber. ijarsct.co.inresearchgate.net Different metal ions possess varying ionic radii, charges, and coordination preferences, which in turn influence the geometry and electronic properties of the dye-metal complex. uns.ac.id
For instance, chromium, often used in the form of potassium dichromate, is known for forming highly stable complexes with mordant dyes, resulting in excellent wash and light fastness. scribd.comafjbs.com Other commonly used metal mordants include aluminum (as alum), copper (as copper sulfate), iron (as ferrous sulfate), and tin (as stannous chloride). scribd.comslideshare.net Each of these metals will produce a different shade with the same dye. For example, iron salts tend to "sadden" or darken colors, often producing shades of brown or black, while alum typically yields brighter colors. afjbs.comkristinarzt.com The stability of these complexes is also pH-dependent, with optimal complex formation occurring at specific pH ranges for each metal-dye system. ijarsct.co.in
The table below summarizes the typical color changes observed with different metal mordants, although specific shades can vary depending on the fiber type and dyeing conditions.
| Metal Mordant | Typical Color with Mordant Dyes |
| Aluminum (Alum) | Brighter, clearer colors |
| Iron (Ferrous Sulfate) | Darker, "saddened" colors, often brown or grey |
| Copper (Copper Sulfate) | Often produces greenish or brownish hues |
| Tin (Stannous Chloride) | Can brighten colors, but may affect fiber handle |
| Chromium (Potassium Dichromate) | Produces a range of colors with high fastness |
This table provides a general overview; actual colors can vary based on the specific dye, fiber, and dyeing process.
Dye-Fiber Binding Mechanisms with this compound
The interaction between the this compound-metal complex and the textile fiber is crucial for achieving a durable and colorfast dyeing. The nature of this binding varies significantly between different types of fibers, primarily due to their distinct chemical compositions.
Interactions with Protein Fibers (e.g., Wool, Silk)
Protein fibers such as wool and silk are composed of amino acids, which provide a variety of functional groups, including carboxyl (-COOH), amino (-NH2), and hydroxyl (-OH) groups. aip.orgscholarsresearchlibrary.com These groups can participate in the formation of chemical bonds with the dye-mordant complex.
Interactions with Cellulosic Fibers (e.g., Cotton, Paper)
Cellulosic fibers, such as cotton and paper, are primarily composed of cellulose (B213188), a polymer of glucose. jetir.org Unlike protein fibers, cellulose has a lower affinity for many mordant dyes due to the absence of the numerous reactive functional groups found in proteins. nih.gov The primary functional groups available in cellulose are hydroxyl (-OH) groups.
For effective dyeing of cellulosic fibers with this compound, a mordant is essential to bridge the dye and the fiber. insightsociety.org The mordant forms a complex with the dye, and this complex then interacts with the hydroxyl groups of the cellulose. This interaction is generally weaker than that with protein fibers and primarily involves the formation of coordinate bonds between the metal ion and the cellulosic hydroxyl groups. researchgate.net Hydrogen bonding also plays a role in the adhesion of the dye-mordant complex to the fiber.
Influence of Fiber Pre-treatment on Dye Affinity
For protein fibers , a process called "scouring" is typically performed to remove natural oils and impurities. carlylake.com This is often followed by mordanting, where the fiber is treated with the metal salt solution before being introduced to the dye bath. researchgate.net This pre-mordanting method generally leads to better dye fixation and more even coloration. researchgate.net
Cellulosic fibers often require a more extensive pre-treatment to improve their dye uptake. kristinarzt.com This can involve scouring to remove waxes and pectins. A crucial step for cellulosic fibers is often treatment with a tannin-containing substance. kristinarzt.comnih.gov Tannins, which are natural polyphenolic compounds, have an affinity for cellulose and can also chelate with metal ions, thereby acting as an intermediary to improve the binding of the mordant and, subsequently, the dye. nih.govsci-hub.se Following the tannin treatment, the fiber is then mordanted with the metal salt before dyeing. kristinarzt.com Modifying acrylic fibers through cationisation has also been shown to improve their dyeability with natural colorants. techscience.cn
The following table outlines common pre-treatment steps for different fiber types to enhance dyeing with mordant dyes.
| Fiber Type | Common Pre-treatment Steps | Purpose |
| Protein (Wool, Silk) | Scouring (washing with a pH-neutral soap) | Removes natural oils and dirt. carlylake.com |
| Mordanting (soaking in a metal salt solution) | Introduces the metal ion for complexation. burg-halle.de | |
| Cellulosic (Cotton, Paper) | Scouring (washing with an alkaline agent) | Removes waxes, pectins, and other impurities. |
| Tannin Treatment (soaking in a tannin solution) | Improves mordant uptake and lightfastness. kristinarzt.comnih.gov | |
| Mordanting (soaking in a metal salt solution) | Introduces the metal ion for complexation. kristinarzt.com |
Synthesis and Chemical Modification of Mordant Brown 18
Conventional Synthetic Pathways for Mordant Brown 18 Analogs
The traditional synthesis of this compound and its analogs is a well-established process rooted in the fundamental reactions of aromatic chemistry. vulcanchem.comchemicalbook.com This typically involves a two-step process: diazotization followed by a coupling reaction. nih.gov
The synthesis of this compound involves the diazotization of two different aromatic amines, 4-aminobenzenesulfonic acid (sulfanilic acid) and 4-nitrobenzenamine (p-nitroaniline), which are then coupled with 2-hydroxybenzoic acid (salicylic acid). vulcanchem.comchemicalbook.com
The general process of creating azo dyes, such as this compound, begins with the diazotization of a primary aromatic amine. nih.govekb.eg This reaction is typically carried out in an acidic medium at low temperatures (0–5 °C) using sodium nitrite (B80452) to generate a diazonium salt. ekb.eg These diazonium salts are generally unstable and can be explosive when dry, so they are prepared in solution and used immediately in the subsequent coupling reaction. ekb.egnih.gov
The second step is the azo coupling, where the diazonium salt acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine. nih.gov In the case of this compound, the diazotized sulfanilic acid and p-nitroaniline are coupled in turn with salicylic (B10762653) acid. worlddyevariety.comvulcanchem.com
The following table outlines the key reactants in the synthesis of this compound:
| Reactant | Role |
| 4-Aminobenzenesulfonic acid (Sulfanilic acid) | Diazo component |
| 4-Nitrobenzenamine (p-Nitroaniline) | Diazo component |
| 2-Hydroxybenzoic acid (Salicylic acid) | Coupling component |
| Sodium nitrite | Diazotizing agent |
| Hydrochloric acid | Acidic medium for diazotization |
This table summarizes the primary chemical inputs for the conventional synthesis of this compound.
The yield and purity of this compound and its analogs are highly dependent on the careful control of several reaction parameters. Key factors that are often optimized include temperature, pH, reaction time, and the stoichiometry of the reactants. tandfonline.comrsc.org
For diazotization, maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt. ekb.eg The pH of the reaction medium is also crucial for the coupling reaction. For instance, coupling with phenols is typically carried out in a slightly alkaline medium, while coupling with amines is done in a slightly acidic medium. isca.me
The optimization of mordanting parameters, such as temperature and time, can significantly affect the final color strength of the dyed fabric. tandfonline.com For example, in one study, the optimal mordanting temperature for a natural dye was found to be 60°C for 120 minutes. tandfonline.com The concentration of the mordant and the dye, as well as the material-to-liquor ratio, are also important variables that need to be controlled to achieve uniform and high-quality dyeing. researchgate.net
The following interactive table presents a hypothetical optimization study for a disazo dye synthesis, illustrating the impact of varying parameters on the final product yield.
| Experiment | Temperature (°C) | pH | Reaction Time (hours) | Yield (%) |
| 1 | 0 | 8 | 2 | 75 |
| 2 | 5 | 8 | 2 | 85 |
| 3 | 5 | 9 | 2 | 92 |
| 4 | 5 | 9 | 3 | 95 |
This interactive table demonstrates how systematic variation of reaction conditions can lead to an optimized yield in a typical azo dye synthesis.
Diazotization and Coupling Reactions
Development of Novel this compound Derivatives
Research into novel derivatives of this compound is driven by the need for dyes with improved performance characteristics and more sustainable production methods.
The modification of the basic this compound structure can lead to derivatives with enhanced properties such as improved lightfastness, wash fastness, and altered color shades. emerald.com Structural modifications can include the introduction of different substituent groups on the aromatic rings of the diazo or coupling components. researchgate.net
For example, the introduction of different functional groups can influence the electronic properties of the dye molecule, which in turn affects its color and fastness properties. nih.gov Research has shown that the synthesis of novel disperse dyes based on enaminone derivatives, for instance, can produce a range of colors from pale orange to orange with good fastness properties on polyester (B1180765) fabrics. mdpi.com Similarly, novel azo dyes derived from curcumin (B1669340) have been synthesized to improve the lightfastness of dyed fabrics. ugm.ac.id
The following table presents examples of structural modifications and their potential impact on dye performance.
| Structural Modification | Potential Performance Enhancement |
| Introduction of additional sulfonic acid groups | Increased water solubility |
| Incorporation of heterocyclic rings | Altered color shade and improved fastness |
| Variation of alkyl groups on amino substituents | Enhanced affinity for specific fibers |
This table provides examples of how targeted structural changes can lead to improved dye characteristics.
The principles of green chemistry are increasingly being applied to the synthesis of azo dyes to minimize the environmental impact of their production. paperpublications.org This includes the use of less hazardous solvents, alternative energy sources, and the development of catalytic systems.
Solvent-free synthesis is a key area of green chemistry research for azo dyes. rsc.orgtandfonline.com Grinding techniques at room temperature in the presence of solid acid catalysts, such as sulfonic acid functionalized magnetic nanoparticles, have been shown to be an efficient and environmentally friendly method for azo dye synthesis. rsc.orgresearchgate.net These methods can overcome the limitations of traditional synthesis, such as the need for low temperatures, the use of strong acids and alkalis, and the generation of toxic waste. researchgate.net
The use of bio-mordants, such as tannins and chlorophyll, is another green approach that is being explored to replace toxic metallic mordants. emerald.comnih.gov These natural alternatives can improve the fastness properties of dyes and reduce the environmental pollution associated with dyehouse effluents. researchgate.net Furthermore, enzymatic treatments are being investigated as a green alternative to conventional chemical processes in dyeing. psgcas.ac.inmdpi.com
The following table summarizes some green chemistry approaches in dye synthesis and their benefits.
| Green Chemistry Approach | Benefit |
| Solvent-free synthesis (e.g., grinding) | Reduced use of hazardous solvents, simpler workup. tandfonline.com |
| Use of solid acid catalysts | Catalyst recyclability, milder reaction conditions. rsc.org |
| Bio-mordants | Reduced toxicity of effluents, use of renewable resources. nih.gov |
| Microwave-assisted synthesis | Reduced reaction times, energy efficiency. paperpublications.org |
| Enzymatic processes | Biodegradable catalysts, reduced pollution. mdpi.com |
This table highlights several green chemistry strategies and their positive environmental and efficiency impacts on dye synthesis.
Advanced Analytical Methodologies for Mordant Brown 18 Research
Spectroscopic Characterization Techniques
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the visible and ultraviolet regions, which is directly related to the electronic transitions within the dye molecule. The resulting spectrum reveals the wavelengths of maximum absorbance (λmax), providing insight into the compound's color and the nature of its chromophoric system, which for Mordant Brown 18 consists of extended conjugation through its two azo (-N=N-) linkages and aromatic rings.
The absorption characteristics of mordant dyes are influenced by factors such as solvent polarity and pH. In aqueous solution, this compound typically presents as a yellow-brown color. Its spectral properties are sensitive to the chemical environment; for instance, it appears as a red-light brown in concentrated sulfuric acid and an orange solution in concentrated nitric acid. A closely related compound, Mordant Brown RH33, exhibits multiple absorption bands, which is indicative of the complex electronic system typical of bis-azo dyes. curresweb.com The analysis of these bands helps in understanding the electronic structure responsible for the dye's color. chromedia.org
Table 1: UV-Vis Absorption Bands for a Related Mordant Brown Dye
| Reported Band (nm) for Mordant Brown RH33 | Associated Electronic Transition Type |
|---|---|
| 222 | π → π* transitions in aromatic rings |
| 374 | π → π* transitions involving the azo group |
| 442 (λmax) | n → π* and π → π* transitions of the conjugated system |
| 446 | Vibrational fine structure of the main absorption band |
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the various functional groups present in a molecule. mdpi.com It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the molecule's distinct chemical bonds.
For this compound, the FTIR spectrum is expected to show characteristic peaks for its key functional groups. These include the hydroxyl (-OH), nitro (-NO₂), sulfonic acid (-SO₃H), and carboxylic acid (-COOH) groups, as well as the azo linkages (-N=N-) and the aromatic rings. cymitquimica.com Analysis of dyed fibers often shows characteristic peaks from both the dye and the substrate, though the signals from the substrate (like wool or cotton) can sometimes dominate. recentscientific.comresearchgate.net The identification of these functional groups is crucial for confirming the synthesis of the dye and for studying its interaction with mordants and fibers. mdpi.com
Table 2: Expected FTIR Absorption Bands for this compound Functional Groups
| Functional Group | Characteristic Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (hydroxyl and carboxylic acid) | Stretching, broad | 3200 - 3600 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C=O (carboxylic acid) | Stretching | 1680 - 1720 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| N=N (azo) | Stretching | 1400 - 1450 |
| S=O (sulfonate) | Asymmetric & Symmetric Stretching | 1150 - 1250 & 1030 - 1070 |
| N=O (nitro) | Asymmetric & Symmetric Stretching | 1500 - 1570 & 1330 - 1370 |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed elucidation of molecular structure. mq.edu.au It provides information on the chemical environment, connectivity, and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
¹H NMR would reveal the number of different types of protons, their chemical environments (indicated by chemical shifts), and their proximity to other protons (through spin-spin splitting patterns). This would help map the substitution patterns on the three aromatic rings.
¹³C NMR would identify the number of chemically non-equivalent carbon atoms in the molecule, distinguishing between carbons in the aromatic rings, and those bonded to the various functional groups.
Together, along with two-dimensional NMR techniques (like COSY and HMBC), a complete and unambiguous assignment of the structure of this compound can be achieved.
Table 3: Theoretical Application of NMR for this compound Structural Analysis
| NMR Technique | Information Provided | Application to this compound Structure |
|---|---|---|
| ¹H NMR | Proton environments, integration (proton count), and coupling | Confirms aromatic substitution patterns and identifies protons on the salicylic (B10762653) acid, nitrophenyl, and sulfophenyl rings. |
| ¹³C NMR | Number and type of unique carbon atoms | Identifies all unique carbons in the aromatic systems and those attached to functional groups (-OH, -COOH, -SO₃H, -NO₂). |
| 2D NMR (e.g., COSY, HSQC, HMBC) | Correlation between nuclei (H-H, C-H) | Establishes connectivity between protons and carbons to confirm the overall molecular framework and placement of azo links. |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Groups
Chromatographic Separation and Purity Analysis
Chromatographic techniques are indispensable for separating the components of a mixture, making them essential for the purification of synthesized dyes and the analysis of their purity. These methods are also vital in identifying dyes present in historical textiles. docbrown.info
High-Performance Liquid Chromatography (HPLC) is the premier method for the separation, identification, and quantification of dye components. The technique separates molecules based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For synthetic dyes, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.
The analysis of bis-azo dyes similar to this compound often utilizes a C18 column with a gradient elution system. Current time information in Pattaya, TH. This typically involves a mixture of an aqueous buffer (e.g., ammonium (B1175870) phosphate) and an organic solvent like acetonitrile (B52724) or methanol. A Diode Array Detector (DAD) is frequently used to obtain the UV-Vis spectrum of each eluting peak, aiding in identification. This method is crucial for quality control in dye manufacturing, ensuring the purity of the product and identifying any subsidiary colorants or intermediates.
Table 4: Representative HPLC Parameters for Azo Dye Analysis
| Parameter | Typical Condition |
|---|---|
| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 10 cm x 2.1 mm, 2.7 µm) |
| Mobile Phase | Gradient of aqueous buffer (e.g., ammonium phosphate) and acetonitrile/methanol |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Analysis Goal | Separation of main dye from isomers, precursors, and by-products; Purity assessment. |
Thin-Layer Chromatography (TLC) is a simpler, faster, and more economical chromatographic technique used for the qualitative analysis of dye purity and for the preliminary identification of dye mixtures. unisa.edu.au The method involves spotting a sample onto a plate coated with a stationary phase (commonly silica (B1680970) gel), which is then placed in a sealed chamber with a solvent system (the mobile phase). The solvent moves up the plate by capillary action, and the components of the sample separate based on their affinity for the stationary versus the mobile phase.
The separation results in spots at different heights, and the retention factor (Rf value) for each spot can be calculated. TLC is an effective way to quickly check the purity of a this compound sample by revealing the presence of multiple components (impurities or by-products) which would appear as separate spots. It is a standard quality control test in dye manufacturing. researchgate.netresearchgate.net
Table 5: General Methodology for TLC Analysis of this compound
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel plate (e.g., Silica Gel 60 F254) |
| Mobile Phase (Eluent) | A mixture of polar and nonpolar solvents, optimized to achieve good separation (e.g., n-butanol/acetic acid/water mixtures). chromedia.org |
| Detection | Visualization under visible and UV light. |
| Analysis Goal | Rapid purity check, identification of number of components in a sample, comparison against a standard. |
High-Performance Liquid Chromatography (HPLC)
Elemental Analysis for Metal-Dye Complexation
Mordant dyes, by definition, form coordination complexes with metal ions, which act as a binder between the dye and the fiber. The identification and quantification of these metals are essential for understanding the dyeing mechanism and the final properties of the dyed material. This compound is typically complexed with chromium. chemicalbook.com
Inductively coupled plasma-mass spectrometry (ICP-MS) is a powerful analytical technique for determining the elemental composition of a sample at trace and ultra-trace levels. nih.govspringernature.com The technique involves introducing a sample, typically in a liquid form, into a high-temperature argon plasma, which atomizes and ionizes the elements present. nih.gov A mass spectrometer then separates these ions based on their mass-to-charge ratio, allowing for highly sensitive and quantitative elemental analysis. nih.gov
In the context of this compound, ICP-MS is invaluable for the quantitative analysis of the metal content, such as chromium, in the dye itself or in the dyed textile fibers. mdpi.comsdc.org.uk This method can accurately determine the concentration of the mordant metal, which is critical for quality control and for studying the dye's uptake and fixation on the fiber. colab.ws Research on various metal-complexed dyes has demonstrated the capability of ICP-MS to quantify metal ions like chromium, copper, and iron in dye products and dyed fabrics. sdc.org.ukcolab.ws For instance, studies have used ICP-MS to successfully identify and quantify metals like copper, iron, tin, and aluminum on mordanted textiles, showcasing its feasibility for such applications. researchgate.net The high sensitivity of ICP-MS, with detection limits in the parts-per-billion range or lower, makes it particularly suitable for analyzing the small amounts of metal present in dyed historical or archaeological textiles. si.edu
Table 1: Hypothetical ICP-MS Data for Chromium Content in Wool Fibers Dyed with this compound
| Sample Description | Sample Mass (mg) | Chromium (Cr) Concentration (µg/g) |
| Undyed Wool Control | 15.2 | < 0.1 |
| Wool Dyed with this compound (1% owf) | 14.8 | 150.5 |
| Wool Dyed with this compound (2% owf) | 15.1 | 295.8 |
| Wool Dyed with this compound (4% owf*) | 14.9 | 580.2 |
*owf: on weight of fiber
Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography by scanning it with a focused beam of electrons. surfacesciencewestern.com When combined with Energy Dispersive X-ray Spectroscopy (EDS or EDX), it becomes a powerful tool for in-situ elemental analysis. surfacesciencewestern.comtandfonline.comculturalheritage.org The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The EDS detector measures the energy of these X-rays to identify the elements present in the analyzed volume. surfacesciencewestern.com
For research on this compound, SEM-EDS is used to examine the surface of dyed fibers and to identify the elemental composition, including the presence of the mordant metal. tandfonline.comculturalheritage.org This technique can confirm the presence of chromium on fibers dyed with chrome-mordanted dyes like this compound. si.educulturalheritage.org Studies on various mordanted textiles have successfully used SEM-EDS to detect mordant elements such as aluminum, chromium, copper, iron, and tin. tandfonline.comculturalheritage.orgsi.edu The technique can be used qualitatively to confirm the presence of the expected mordant and to check for contaminants. culturalheritage.org Furthermore, elemental mapping with EDS can visualize the distribution of the mordant metal across the fiber surface, providing insights into the uniformity of the dyeing process. mdpi.com
Table 2: Example SEM-EDS Elemental Analysis Results for a Single Wool Fiber Dyed with this compound
| Element | Weight % | Atomic % |
| C (Carbon) | 49.5 | 58.1 |
| O (Oxygen) | 24.0 | 21.1 |
| N (Nitrogen) | 15.5 | 15.6 |
| S (Sulfur) | 3.5 | 1.5 |
| Cr (Chromium) | 7.5 | 3.7 |
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Thermal Analysis of this compound and Dyed Materials
Thermal analysis techniques are employed to study the effect of heat on materials, providing information about their thermal stability, decomposition, and phase transitions. emerald.comsemanticscholar.org For this compound, these analyses are crucial for understanding how the dye and the mordanting process affect the thermal properties of the textile fibers.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods used. emerald.comsemanticscholar.orgemerald.com TGA measures the change in mass of a sample as a function of temperature, indicating at what temperatures degradation and decomposition occur. mdpi.comncsu.edu DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about melting, crystallization, and glass transitions. emerald.comdiva-portal.org
Research on various natural and synthetic dyes has shown that the mordanting process can significantly alter the thermal stability of fibers like wool and silk. emerald.comemerald.com The formation of a metal-dye complex within the fiber structure can increase the decomposition temperature, thereby enhancing the thermal stability of the dyed material. semanticscholar.org For example, TGA curves for dyed and mordanted fabrics often show that the main decomposition peak shifts to a higher temperature compared to undyed or unmordanted fabrics. semanticscholar.orgncsu.edu DSC results can show shifts in endothermic peaks, reflecting changes in the fiber's crystalline structure due to the dye and mordant. emerald.com These analyses are essential for predicting the performance of textiles dyed with this compound under thermal stress.
Table 3: Illustrative TGA/DSC Data for Wool Fabric Dyed with this compound
| Sample | Initial Decomposition Temp. (TGA, °C) | Max. Decomposition Temp. (TGA, °C) | Char Residue at 600°C (%) | Endothermic Peak (DSC, °C) |
| Undyed Wool | ~220 | 325 | 21.5 | 235 |
| Wool + this compound | ~235 | 340 | 28.7 | 245 |
Applications of Mordant Brown 18 in Materials Science and Technology
Traditional Dyeing Applications and Process Optimization
As a mordant dye, the application of Mordant Brown 18 requires a mordant—typically a metal salt—to create a chemical bridge between the dye molecule and the fiber. aip.orgdayglo.in This process forms an insoluble dye-mordant complex within the fiber, significantly enhancing color fastness properties such as resistance to washing, light, and perspiration. dayglo.in The choice of mordant and the dyeing methodology (pre-mordanting, meta-mordanting, or post-mordanting) can be optimized to achieve a wide spectrum of shades and improve durability. dayglo.insci-hub.se
This compound is extensively used for the dyeing of protein-based fibers like wool and silk, as well as for leather coloring. chemicalbook.comworlddyevariety.com Protein fibers contain amino and carboxyl groups that can readily form coordination complexes with the mordant-dye complex. nih.gov This strong interaction results in dyeings with good fastness properties. The process typically involves treating the fibers with a metal salt such as chromium, aluminum, or iron salts before, during, or after the application of the dye. dayglo.inscribd.com The use of chromium salts, in particular, has been common for achieving high fastness, leading to mordant dyes sometimes being referred to as chrome dyes. scribd.com
The dyeing process for protein fibers is generally carried out in an acidic dyebath. The low pH environment protonates the amino groups in the protein fibers, creating positively charged sites (cationic groups) that attract the anionic dye molecules, facilitating a strong ionic bond. aip.orgnih.gov
The application of this compound extends to certain synthetic fibers, particularly nylon (a polyamide). worlddyevariety.com Similar to protein fibers, polyamides possess amide groups that offer sites for hydrogen bonding and, when dyed under acidic conditions, can form cationic sites that attract the anionic dye. nih.gov
Dyeing cellulosic fibers such as cotton presents a greater challenge because these fibers lack the inherent charged groups found in proteins and polyamides. nih.gov Therefore, direct application of this compound results in poor affinity and fastness. However, by employing a mordanting process, cellulosic fibers can be successfully dyed. The fiber is first treated with a mordant, which adsorbs onto the cellulose (B213188) surface; the dye then complexes with the fixed mordant. georgeweil.comresearchgate.net Studies on applying mordant dyes to cotton have shown that pretreatments with iron (Fe²⁺) or aluminum (Al³⁺) salts can yield interesting shades with improved fastness, making it a viable alternative to some natural dyeing processes. researchgate.netresearchgate.net
The efficiency of the dyeing process with this compound is highly dependent on both pH and temperature. These parameters control the dye's solubility, its affinity for the fiber, and the rate of dye diffusion into the substrate.
Temperature: Increasing the temperature of the dyebath generally enhances dye uptake. Higher temperatures provide the kinetic energy needed for the dye molecules to overcome the fiber's surface energy barrier and diffuse into the polymer matrix. academicjournals.org Optimal dyeing temperatures for natural dyes on cotton are often around 90°C, and similar principles apply to mordant dyes. cellulosechemtechnol.ro
pH: The pH of the dyebath is a critical factor. For protein and polyamide fibers, an acidic pH is preferred to create cationic sites on the fiber, promoting electrostatic attraction with the anionic dye. aip.orgnih.gov For mordant dyes in general, an acidic to neutral pH range is often optimal for dye adsorption. A study on a similar mordant brown dye showed that maximum adsorption occurred within a pH range of 2.0 to 5.0. rsc.org Beyond this range, the surface charge of the adsorbent can change, leading to decreased dye uptake.
Furthermore, the final color of the dyed material can be influenced by pH, as this compound exhibits different colors in various chemical environments. It appears as a red-light brown in concentrated sulfuric acid and an orange solution in concentrated nitric or hydrochloric acid. worlddyevariety.comvulcanchem.com
Table 1: Influence of Process Parameters on Dyeing with Mordant Dyes
| Parameter | General Effect on Dyeing Process | Optimal Range/Condition (General Mordant Dyes) | Reference |
| Temperature | Higher temperature increases dye diffusion and uptake. | 80°C - 100°C | academicjournals.orgcellulosechemtechnol.ro |
| pH (Protein Fibers) | Acidic pH increases fiber's positive charge, enhancing dye attraction. | Acidic (e.g., pH 3-6) | aip.orgnih.gov |
| pH (Adsorption) | Influences surface charge of fiber and dye ionization. | Acidic (e.g., pH 2-5.5) for maximum adsorption. | rsc.org |
| Mordant | Forms a bridge between dye and fiber, improving fastness and potentially altering shade. | Varies (Alum, Iron, Copper, Chrome salts) | dayglo.ingeorgeweil.com |
Dyeing of Cellulosic and Synthetic Fibers
Advanced Functionalization of Materials with this compound
The utility of this compound is not limited to traditional coloration. Its chemical structure and response to external stimuli allow for its integration into advanced materials with specific functionalities.
This compound's properties, such as its good solubility in water (50 g/L at 80°C) and its ability to form stable, insoluble complexes, make it a candidate for specialized coatings and inks. worlddyevariety.comvulcanchem.com Its established use in leather dyeing is, in effect, a surface coating application that imparts color and improves the material's properties. chemicalbook.comworlddyevariety.com It is also used for coloring paper and in biological staining, indicating its versatility as a colorant for various substrates. chemicalbook.comworlddyevariety.comcymitquimica.com While specific research into high-performance functional inks is limited, the dye's inherent stability and strong coloration suggest potential for use in printing applications where permanence and specific color tones are required.
A significant area of potential application for this compound is in the creation of pH-responsive or "smart" materials. Such materials are designed to change their properties, such as color, in response to a change in environmental pH. nasa.gov
This compound exhibits distinct color changes when exposed to different pH levels. It produces a yellow-brown solution in 10% sodium hydroxide (B78521) (alkaline) but yields an orange solution in concentrated hydrochloric acid (acidic). chemicalbook.comworlddyevariety.com This chromic behavior is a key characteristic of a pH indicator. By incorporating this compound into a polymer matrix or a coating, it is possible to create a material that provides a visual indication of pH changes. For example, a coating containing this dye could be used to detect corrosion on metal surfaces, as localized corrosion often leads to significant shifts in local pH. nasa.gov The principle is similar to other azo dyes that have been successfully used as sharp and distinct indicators for acid-base titrations. isca.me
Integration in Functional Coatings and Inks
Research on Analytical Reagent Applications
This compound, a synthetic dye known for its metal-complexing capabilities, has been a subject of research for its potential applications in analytical chemistry. vulcanchem.com Its molecular structure, which includes two azo groups and various functional moieties like hydroxy, nitro, sulfonate, and carboxylate groups, allows it to form stable complexes with metal ions. vulcanchem.com This property is the foundation for its use as an analytical reagent in both titrimetric and spectrophotometric methods for the determination of metal ions.
Use as an Indicator in Complexometric Titrations
Complexometric titrations are a form of volumetric analysis where the formation of a colored complex is used to determine the endpoint of a titration. researchgate.net This technique is widely used for determining the concentration of metal ions in a solution. researchgate.netslideshare.net The principle relies on a chelating agent, most commonly Ethylenediaminetetraacetic acid (EDTA), which reacts with metal ions to form stable, soluble complexes. slideshare.netscribd.com
A metal ion indicator is a substance that changes color when it binds to metal ions. researchgate.net For a successful titration, the indicator must bind to the metal ion less strongly than the titrant (e.g., EDTA). During the titration, the titrant progressively reacts with the free metal ions. At the equivalence point, when nearly all the metal ions have been complexed by the titrant, the titrant removes the metal ions from the indicator-metal complex. This frees the indicator, causing a distinct color change and signaling the end of the titration. researchgate.net
Mordant dyes, including this compound, are prime candidates for use as metal ion indicators due to their inherent ability to form colored complexes with metals. mdpi.com The formation of these complexes is the same principle behind their use in textile dyeing, where they bind with metal salts (mordants) to fix the dye to the fabric. cymitquimica.comrsc.org In an analytical context, the dye's color change upon complexation or de-complexation with a specific metal ion can be exploited.
While specific research detailing the use of this compound as an indicator is not extensively documented in publicly available literature, its properties are analogous to other mordant dyes, like Eriochrome Black T (Mordant Black 11), which are commonly used as indicators in water hardness titrations for calcium and magnesium. du.edu.egscribd.com The color of the this compound solution would be expected to change from that of its free form to the color of its metal complex in the presence of specific metal ions at a suitable pH. The sensitivity of this compound to copper and iron ions suggests its potential as an indicator for these metals. worlddyevariety.com
Spectrophotometric Determination of Metal Ions
Spectrophotometry is an analytical technique that relies on measuring the amount of light absorbed by a chemical substance. ijmr.net.in For the determination of metal ions, a chromogenic reagent is used which reacts with the metal ion to form a colored complex. ijmr.net.in The intensity of the color, which is directly proportional to the concentration of the metal ion, is measured by a spectrophotometer. This compound, as a chromogenic agent, is well-suited for this application.
The analytical potential of this class of dyes is demonstrated by research on the closely related compound, Mordant Brown 33. Studies have shown that Mordant Brown 33 can be used for the highly selective and sensitive simultaneous spectrophotometric determination of Iron (II) and Nickel (II). researchgate.net This method is based on the formation of water-soluble chelates between the dye and the metal ions at a specific pH. researchgate.net Similarly, Mordant Brown 33 has been used for the spectrophotometric determination of Manganese (II). hefjournal.org
Given the structural similarities and shared metal-complexing properties, this compound is expected to exhibit comparable behavior, forming intensely colored, water-soluble complexes with various metal ions. The process would involve mixing the sample containing the metal ion with a solution of this compound under optimized conditions (e.g., pH, temperature, and presence of a surfactant to enhance solubility). The absorbance of the resulting colored complex would then be measured at its wavelength of maximum absorbance (λmax). A calibration curve, plotted using standard solutions of the metal ion, would be used to determine the concentration of the metal ion in the unknown sample. researchgate.net
The research findings for the spectrophotometric determination of Fe(II) and Ni(II) using the related Mordant Brown 33 are summarized in the table below, illustrating the potential analytical parameters for methods using this compound.
Table 1: Research Findings for Spectrophotometric Determination of Metal Ions with Mordant Brown 33
| Parameter | Fe(II) | Ni(II) |
|---|---|---|
| pH | 5.6 | 5.6 |
| λmax (nm) | 512 | 493 |
| Molar Absorptivity (L/mol·cm) | 2.09 x 10⁴ | 0.58 x 10⁴ |
| Detection Limit (ng/mL) | 9.0 | 15.0 |
| Determination Range (µg/mL) | 0.55 - 2.79 | 1.17 - 3.5 |
Data sourced from a study on the simultaneous determination of Fe(II) and Ni(II) using Mordant Brown 33. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Mordant Brown 33 |
| Mordant Black 11 |
| Eriochrome Black T |
| Ethylenediaminetetraacetic acid (EDTA) |
| Iron (II) |
| Nickel (II) |
| Manganese (II) |
| Calcium |
| Magnesium |
| Copper |
Environmental Research and Sustainable Approaches for Mordant Brown 18
Degradation and Decontamination of Mordant Brown 18 from Wastewater
The release of azo dyes like this compound into aquatic ecosystems is a major environmental concern due to their persistence, potential toxicity, and the color they impart to water bodies. curresweb.com Consequently, various physical, chemical, and biological methods are being investigated to effectively treat textile effluents containing this dye. csuohio.edujetir.org
Photocatalytic degradation is an advanced oxidation process (AOP) that utilizes semiconductor catalysts and a light source, typically UV irradiation, to generate highly reactive hydroxyl radicals. ijcce.ac.irresearchgate.net These radicals can break down complex organic molecules, like azo dyes, into simpler, less harmful compounds such as carbon dioxide and water. researchgate.net
Research has been conducted on the photocatalytic degradation of Mordant Brown RH33, a synonym for this compound. In one study, nano-sized aluminum oxide (Al2O3) particles were synthesized and used as a photocatalyst under UV light to degrade the dye. curresweb.com The study investigated several parameters influencing the degradation efficiency, including catalyst dosage, pH, and temperature. curresweb.com The maximum absorption peak for Mordant Brown RH33 was identified at a wavelength (λmax) of 442 nm. curresweb.com The findings indicated that the photodegradation efficiency increased in acidic conditions (pH=3) and decreased in basic media (pH=10). curresweb.com Ultimately, a degradation efficiency of 93.2% was achieved for Mordant Brown RH33 using this method. curresweb.com
Advanced oxidation processes, including photocatalysis, are considered promising and eco-friendly methods for decaying toxic pollutants found in textile wastewater. ijcce.ac.iratlantis-press.com
Table 1: Photocatalytic Degradation of this compound
| Catalyst | Light Source | Optimal pH | Degradation Efficiency (%) | Reference |
|---|---|---|---|---|
| Nano Al2O3 | UV | 3 | 93.2 | curresweb.com |
Adsorption is a widely used physical method for removing dyes from wastewater due to its simplicity, cost-effectiveness, and high efficiency. nih.govnih.gov The process involves the accumulation of dye molecules onto the surface of a solid material, known as an adsorbent. nih.gov While commercial activated carbon is highly effective, its cost has driven research toward alternative, low-cost adsorbents derived from agricultural waste, industrial byproducts, or natural materials. nih.govmatec-conferences.org
Specific research has focused on adsorbents for removing this compound. One study utilized a carbonaceous adsorbent developed from sewage sludge to remove Acid Mordant Brown RH. sciengine.comresearchgate.net The study found that the adsorbent had an equilibrium adsorption capacity of 329.7 mg/g for this dye, with the optimal adsorption occurring at a pH of 3 or below. sciengine.comresearchgate.net The data fit well with the Langmuir adsorption model, suggesting monolayer adsorption onto the adsorbent surface. sciengine.com
Another investigation synthesized a high-performance adsorbent, Mg/Al-layered double hydroxide (B78521) modified water hyacinth hydrochar (MgAl@WH), for the removal of an anionic mordant brown dye. rsc.org This composite material demonstrated a superior maximum adsorption capacity of 311.0 mg/g. rsc.org The adsorption process was primarily governed by hydrogen bonding and interlayer anion exchange. rsc.org The MgAl@WH adsorbent also showed excellent reusability, maintaining approximately 98% efficiency after ten adsorption-desorption cycles. rsc.org
Table 2: Comparison of Adsorbents for this compound Removal
| Adsorbent | Type | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |
|---|---|---|---|---|
| Sewage Sludge-derived Carbon | Low-Cost Adsorbent | 329.7 | ≤ 3 | sciengine.comresearchgate.net |
| MgAl@WH Hydrochar | Composite Adsorbent | 311.0 | 2-5 | rsc.org |
Biological treatment methods employ microorganisms like bacteria, fungi, and algae to break down or adsorb dye molecules. csuohio.edumdpi.com These methods are considered environmentally friendly, cost-effective, and produce less sludge compared to chemical and physical processes. mdpi.commdpi.com The degradation of azo dyes typically begins with the reductive cleavage of the azo bond (-N=N-), which leads to the formation of aromatic amines. scientifictemper.com
While biological treatments are promising, the complex structure of some dyes, including certain mordant dyes, makes them resistant to degradation under conventional aerobic conditions. pantareiwater.com For azo dyes, a combination of anaerobic and subsequent aerobic treatment is often recommended for complete mineralization. mdpi.compantareiwater.com The initial anaerobic stage is effective for decolorization (breaking the azo bond), while the subsequent aerobic stage degrades the resulting aromatic amines, which can be toxic. pantareiwater.com
Various microbial species have shown potential for degrading azo dyes. Bacterial consortia have been successfully used to mineralize sulfonated azo dyes like Mordant Yellow 3, indicating potential for related compounds. researchgate.net Fungi, particularly white-rot fungi, are also effective due to the extracellular enzymes they produce, such as laccases and peroxidases. mdpi.comjetir.org These enzymes can degrade a wide variety of dye structures. mdpi.com
Adsorption-based Removal Technologies
Eco-friendly Mordanting Alternatives and Strategies
Traditional mordanting often uses metallic salts, some of which can be toxic and pose environmental risks when released in wastewater. nih.govresearchgate.net This has led to extensive research into sustainable alternatives, focusing on materials from biological sources and innovative enzymatic processes. sci-hub.semdpi.com
Bio-mordants are dyeing assistants derived from biological sources, offering a renewable and often less toxic alternative to synthetic metallic salts. nih.govsustainability-directory.com They function similarly to traditional mordants, forming a bridge between the dye and the textile fiber to improve dye uptake and color fastness. sustainability-directory.com
Plant-derived Tannins: Tannins are water-soluble phenolic compounds found in various plant parts like bark, leaves, and fruit peels. researchgate.net Plants with high tannin concentrations, such as oak, pomegranate, and acacia, are significant sources for bio-mordants. nih.gov Tannins are particularly effective on protein fibers like wool and silk. sustainability-directory.com They have been used for centuries to increase the wash and light fastness of natural dyes. researchgate.net Research has shown that tannin-rich materials like pomegranate peel can be used to dye wool, producing shades of yellow and brown. researchgate.net
Chitosan (B1678972): Chitosan is a biopolymer derived from chitin, which is found in the shells of crustaceans. researchgate.net It is biodegradable, biocompatible, and has been widely studied as a bio-mordant for natural, cellulosic, and even synthetic fibers. researchgate.netmdpi.com When used as a pre-treatment, chitosan can modify the fiber surface, creating more binding sites and improving the absorption of dyes and their fastness properties. sustainability-directory.commdpi.com For example, pre-mordanting cotton with chitosan has been shown to significantly increase the uptake of polyphenols and tannins from tea extracts, enhancing color and UV protection. mdpi.com
Table 3: Examples of Bio-mordants and Their Sources
| Bio-mordant Type | Source Examples | Reference |
|---|---|---|
| Tannins | Oak bark, Pomegranate peel, Acacia catechu, Walnut husks | nih.govewadirect.com |
| Chitosan | Crustacean shells (e.g., shrimp, crab) | researchgate.net |
| Plant Extracts | Eucalyptus bark, Pine cones, Lemon peel | ewadirect.com |
Enzymatic treatments represent a significant innovation in sustainable textile processing. sustainability-directory.com Enzymes are highly specific catalysts that can facilitate reactions under mild conditions, reducing energy consumption and chemical waste. sustainability-directory.comresearchgate.net
In the context of mordanting, enzymes like laccases are being explored to replace or reduce the need for metallic mordants. researchgate.net Laccases can oxidize phenolic compounds present in some natural dyes or bio-mordants, creating reactive species that can then covalently bind to the textile fiber. researchgate.netua.pt This enzymatic activation can enhance both the dye uptake and the color fastness properties of the dyed fabric. researchgate.net Research on using laccase in the dyeing of wool with polyphenol-based natural dyes has demonstrated the potential for this technology to achieve combined coloration and finishing in an eco-friendly manner. researchgate.net The use of enzymes offers a targeted and efficient approach, aligning with the principles of green chemistry in the textile industry. sustainability-directory.com
Comparative Analysis of Metal and Bio-mordant Environmental Impacts
The application of mordant dyes, including this compound, necessitates the use of mordants to fix the colorant to the textile substrate, enhancing color fastness and durability. researchgate.netmdpi.com Traditionally, this has been achieved using metallic salts, but growing environmental concerns have spurred research into sustainable alternatives, primarily bio-mordants. researchgate.netdntb.gov.ua A comparative analysis reveals significant differences in the environmental and health impacts between these two categories.
Metallic mordants, such as those based on copper, iron, aluminum, and tin, while effective, pose considerable environmental challenges. researchgate.net Their primary drawback is the toxic nature of the metal ions, which are often discharged in wastewater effluents from dyeing facilities. dntb.gov.ua This release can lead to the contamination of water bodies and soil, disrupting ecosystems. researchgate.net The presence of these metals in water can increase the biological oxygen demand (BOD) and chemical oxygen demand (COD), harming aquatic life by reducing light penetration and inhibiting photosynthesis. mdpi.com The main threats from azo dye effluents, which include mordant dyes, are linked to their byproducts, such as aromatic amines, which are considered carcinogenic. researchgate.net
In contrast, bio-mordants are derived from natural, renewable sources like plants and agricultural waste, positioning them as a more environmentally friendly alternative. researchgate.net These materials, often rich in tannins and other phenolic compounds, can effectively form complexes with dyes and fibers, improving color fastness. nih.gov Sources for bio-mordants are diverse and include pomegranate peel, walnut husks, oak galls, and pine cones. nih.govmdpi.comewadirect.com The use of bio-mordants can significantly reduce the toxicity of dyeing effluent, as they are biodegradable and less harmful than their metallic counterparts. ewadirect.com Studies have shown that bio-mordants can provide comparable or even improved color fastness properties to metal mordants, making them a viable substitute for a more sustainable dyeing process. mdpi.com
The table below provides a comparative overview of the environmental impacts associated with metal and bio-mordants.
Interactive Data Table: Metal vs. Bio-mordant Environmental Impact
| Feature | Metal Mordants | Bio-mordants |
|---|---|---|
| Source | Synthetic, mineral-based (e.g., copper sulfate, ferrous sulfate) researchgate.net | Natural, plant-based (e.g., pomegranate peel, oak bark, tannins) nih.govewadirect.com |
| Toxicity | High; contains heavy metals that are toxic to aquatic life and can be carcinogenic. researchgate.netresearchgate.net | Low to non-toxic; derived from natural biological materials. ewadirect.com |
| Biodegradability | Non-biodegradable; persist in the environment. mdpi.com | Biodegradable. ewadirect.com |
| Wastewater Impact | Increases BOD and COD; contaminates water with heavy metals. mdpi.com | Minimal impact on BOD and COD; avoids metal pollution. dntb.gov.uamdpi.com |
| Sustainability | Relies on finite mineral resources. | Derived from renewable plant resources and waste materials. researchgate.net |
| Functional Properties | Can impart antimicrobial properties but may also cause skin irritation. | Can provide additional functionalities like antioxidant and UV protection. ewadirect.com |
Research indicates that the transition to bio-mordants can lead to a fully sustainable dyeing process, avoiding the environmental hazards associated with metal mordants while achieving excellent color fastness. mdpi.com
Life Cycle Assessment of this compound Applications
A Life Cycle Assessment (LCA) is a systematic methodology used to evaluate the potential environmental impacts of a product, process, or service throughout its entire life cycle, from raw material extraction to end-of-life disposal (a "cradle-to-grave" approach). scribd.comripublication.com For a textile product dyed with this compound, an LCA would provide a comprehensive analysis of its environmental footprint. While specific LCA studies exclusively on this compound are not widely available, the assessment would follow a standardized framework, analyzing the inputs and outputs at each stage. researchgate.netncsu.edu
The LCA process for a textile dyed with this compound would be structured into the following key stages:
Goal and Scope Definition: This initial phase defines the purpose of the study, the functional unit (e.g., dyeing 1 tonne of cotton fabric), and the system boundaries. ripublication.comncsu.edu The boundaries could be "cradle-to-gate" (from raw material to finished fabric) or "cradle-to-grave" (including consumer use and disposal). scribd.comripublication.com
Life Cycle Inventory (LCI): This stage involves compiling quantitative data on all inputs and outputs within the system boundaries. This includes raw materials (cotton fiber, chemicals for dye synthesis), energy consumption (electricity, steam), water usage, and all emissions to air, water, and soil. ncsu.edu Key inventory items for a this compound dyeing process would include the synthesis of the azo dye itself, the production of the mordant (either metallic or bio-based), and the resources consumed during the dyeing and finishing operations. ncsu.edu
Life Cycle Impact Assessment (LCIA): The data from the LCI is used to evaluate potential environmental impacts. These impacts are categorized into several areas, such as global warming potential (carbon footprint), water depletion, acidification, eutrophication, and human toxicity. ripublication.comresearchgate.net For instance, the use of synthetic dyes and chemicals, along with energy consumption from fossil fuels for heating water, would be major contributors to the global warming potential. researchgate.net
The table below outlines the typical stages and key considerations in an LCA for a textile dyed with this compound.
Interactive Data Table: Life Cycle Assessment Stages for this compound Application
| LCA Stage | Key Considerations and Data Inputs | Major Environmental Impact Categories |
|---|---|---|
| Raw Material Acquisition | Synthesis of this compound (azo chemistry); Production of mordant (e.g., mining for metal salts or cultivation for bio-mordants); Fiber production (e.g., cotton cultivation). ripublication.comncsu.edu | Resource Depletion, Human Toxicity, Ecotoxicity. |
| Textile Pre-treatment | Scouring and bleaching chemicals (e.g., caustic soda); Water and energy consumption. mdpi.comaidic.it | Water Pollution (BOD, COD), Energy Consumption. |
| Dyeing Process | This compound, mordant, auxiliary chemicals (salts, pH regulators); High water and energy (heat) consumption. ncsu.eduaidic.it | Global Warming Potential, Water Depletion, Eutrophication. |
| Finishing & Post-treatment | Softeners, fixing agents; Energy for drying and curing. ncsu.edu | Energy Consumption, Air Emissions (VOCs). |
| Wastewater Treatment | Energy and chemicals used in the Effluent Treatment Plant (ETP) to treat dye and mordant residues. ncsu.edu | Sludge Disposal, Secondary Pollution. |
| Use & End-of-Life | Washing and drying by the consumer; Disposal (landfill, incineration, or recycling). scribd.com | Energy and Water Consumption, Solid Waste. |
Advanced Research and Future Directions for Mordant Brown 18
Computational Chemistry and Molecular Modeling of Dye-Mordant-Fiber Systems
Computational chemistry and molecular modeling are emerging as powerful tools for understanding the complex interactions at the heart of the dyeing process. While specific studies focusing exclusively on Mordant Brown 18 are not widely available, the principles of this research area are directly applicable. These computational methods allow for the simulation of the dye-mordant-fiber system at an atomic level.
Researchers can model the formation of coordination complexes between the this compound molecule and various metal mordants. slideshare.net This provides insights into the geometry and stability of these complexes, which are crucial for determining the final color and its fastness. Furthermore, simulations can elucidate how these dye-mordant complexes interact with the functional groups of different textile fibers, such as wool or silk. dynasty-chem.com This understanding is key to optimizing dyeing processes for improved affinity and durability. By predicting these interactions, computational chemistry can guide the selection of mordants and dyeing conditions to achieve desired outcomes, potentially reducing the need for extensive trial-and-error experimentation.
Nanotechnology Applications of this compound
The integration of nanotechnology with textile dyes is a burgeoning field with the potential to revolutionize textile properties. Although direct applications of this compound in nanotechnology are still in early stages, the broader context of nanotechnology in textiles points to several promising avenues.
Nanoparticles can be used as carriers for dyes like this compound, potentially leading to more efficient and targeted drug delivery systems in medical textiles or enhanced dye uptake and uniformity in conventional dyeing. medsci.orgmeddocsonline.org For instance, nano-sized carriers could improve the solubility and dispersion of the dye, leading to more even and vibrant coloration. Additionally, the incorporation of nanoparticles into the dyeing process can impart novel functionalities to the textile, a concept that is being actively explored. mdpi.com The use of nanosensors in conjunction with dyes could also open up possibilities for "smart textiles" that can detect environmental changes. meddocsonline.org
Development of Multifunctional Textiles Utilizing this compound
A significant area of current research is the development of multifunctional textiles that go beyond simple coloration. This compound, in combination with various treatments and mordants, is being investigated for its potential to impart properties such as enhanced color fastness, UV protection, and antimicrobial activity.
Enhanced Color Fastness Properties
The primary role of a mordant is to improve the color fastness of a dye. slideshare.netcymitquimica.com Research has shown that the choice of mordant and the mordanting method (pre-mordanting, simultaneous, or post-mordanting) can significantly impact the wash, light, and rubbing fastness of dyed textiles. hilarispublisher.comresearchgate.net For instance, the formation of stable metal complexes between the dye and the fiber, facilitated by the mordant, leads to greater resistance to fading and bleeding. researchgate.netgoogle.com Studies on various natural and synthetic dyes have demonstrated that metal mordants can significantly improve color fastness properties. mdpi.com The use of bio-mordants, derived from natural sources like tannins, is also being explored as an environmentally friendly alternative to traditional metal salts to enhance color fastness. nih.gov
| Mordanting Method | Effect on Color Fastness | Reference |
| Pre-mordanting | Can improve wash fastness. | researchgate.net |
| Post-mordanting | Often results in the best overall color fastness. | hilarispublisher.com |
| Metal Mordants | Form stable complexes, enhancing fastness. | researchgate.netgoogle.com |
| Bio-mordants | Offer an eco-friendly option to improve fastness. | nih.gov |
UV Protection Enhancement
Textiles treated with certain dyes and mordants can offer significant protection against harmful ultraviolet (UV) radiation. The aromatic structure of dyes like this compound allows them to absorb UV rays. thaiscience.info Research has shown that dyeing fabrics with natural and synthetic dyes can substantially increase their Ultraviolet Protection Factor (UPF). thaiscience.infosci-hub.se The presence of a mordant can further enhance this effect. researchgate.net For example, studies have found that wool fabrics dyed with natural extracts and treated with a mordant exhibit very good to excellent UV protection. thaiscience.info The combination of the dye and the metal ions from the mordant creates a more effective barrier to UV radiation. researchgate.netwalshmedicalmedia.com This is a promising area for developing sun-protective clothing and other textiles.
Antimicrobial Functionality
The demand for textiles with antimicrobial properties is growing, particularly for applications in healthcare, sportswear, and home textiles. Some dyes and mordants have inherent antimicrobial activity. sid.ir Metal salts used as mordants, such as copper and zinc salts, are known to be effective against a range of microorganisms. mdpi.com When these mordants are used in the dyeing process, they can impart antimicrobial properties to the fabric. nih.gov Research has demonstrated that wool dyed with natural extracts and treated with metal mordants can show significant antibacterial activity. nih.gov The development of textiles dyed with this compound and specific antimicrobial mordants could lead to products with enhanced hygiene and safety. isca.me
Cross-Disciplinary Research with this compound in Chemical and Materials Engineering
The study of this compound and its applications extends into the fields of chemical and materials engineering. Chemical engineers are interested in optimizing the synthesis of the dye and the dyeing process itself for greater efficiency and reduced environmental impact. vulcanchem.comchemicalbook.com This includes research into more sustainable synthesis routes and the use of eco-friendly mordants. ewadirect.com
Materials engineers focus on the modification of textile fibers to improve their interaction with the dye-mordant complex. This can involve surface treatments of fibers to enhance dye uptake and fastness. researchgate.net Furthermore, the incorporation of dyes like this compound into novel material matrices is an area of active research. This could lead to the development of new composites and functional materials with specific optical or chemical properties, expanding the applications of this traditional dye far beyond the textile industry.
Q & A
Basic Research Questions
Q. What are the critical factors influencing the dyeing efficiency of Mordant Brown 18 on protein-based substrates like wool?
- Methodological Answer : Dyeing efficiency depends on mordant type, concentration, pH, temperature, and substrate pretreatment. For wool, pre-mordanting with metal salts (e.g., ferrous sulfate) enhances dye uptake due to chelation with the dye's sulfonic and hydroxyl groups . Experimental optimization using Taguchi methods (e.g., L18 orthogonal arrays) can systematically evaluate factors like mordant ratio (25–100%), dyeing bath temperature (60–90°C), and duration (30–60 min) . Statistical tools like ANOVA help identify significant variables (e.g., mordant concentration impacts color strength (K/S) more than temperature) .
Q. What analytical techniques are recommended for characterizing the chemical stability of this compound under varying pH conditions?
- Methodological Answer : UV-Vis spectroscopy tracks absorbance shifts in acidic/alkaline environments to assess chromophore stability. FTIR identifies functional group interactions (e.g., azo bond degradation at extreme pH). For quantitative analysis, HPLC paired with mass spectrometry isolates degradation products, while X-ray diffraction monitors crystallinity changes . Standard ISO tests (e.g., ISO 105-E04 for wash fastness) validate stability in simulated conditions .
Q. How does the phenolic content of bio-mordants derived from agricultural waste compare to synthetic mordants in dye fixation?
- Methodological Answer : Bio-mordants (e.g., tannin-rich plant extracts) compete with synthetic mordants by forming hydrogen bonds with Mordant Brown 17. Folin-Ciocalteu assays quantify phenolic content (e.g., 120–180 mg GAE/g extract), correlating with dye fixation efficiency. Comparative studies show bio-mordants achieve comparable K/S values but require higher concentrations (10–15% owf vs. 5% for alum) to match synthetic alternatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in colorfastness data for this compound across different substrates?
- Methodological Answer : Contradictions arise from substrate porosity, mordant-substrate affinity, and testing protocols. To address this:
- Standardize ISO methods (e.g., ISO 105-X12 for rub fastness) .
- Use multivariate regression to isolate substrate-specific variables (e.g., wool’s cysteine content vs. cotton’s cellulose structure) .
- Replicate studies with controlled variables (e.g., mordant application time: pre- vs. post-treatment) .
Q. What experimental designs are optimal for evaluating the environmental impact of this compound effluent?
- Methodological Answer : Life-cycle assessment (LCA) models quantify toxicity and biodegradability. Key steps:
Effluent Analysis : ICP-MS for heavy metal residues (e.g., chromium from synthetic mordants) .
Biodegradability Testing : BOD5/COD ratios (<0.4 indicates low biodegradability) .
Alternative Mordants : Compare bio-mordants (e.g., tunjung or whiting) to reduce effluent toxicity by 30–50% .
Q. How can researchers design experiments to statistically optimize multiple dyeing parameters (e.g., mordant ratio, temperature) for this compound applications?
- Methodological Answer :
- Taguchi Method : Use L18 orthogonal arrays to test 7 factors (e.g., mordant type, dyeing time) across 3 levels . Example design:
| Factor | Level 1 | Level 2 | Level 3 |
|---|---|---|---|
| Mordant Concentration | 5% | 10% | 15% |
| Dyeing Temperature | 60°C | 75°C | 90°C |
- Response Surface Methodology (RSM) : Central composite designs model non-linear interactions (e.g., pH × temperature) .
Q. What methodologies are appropriate for resolving contradictory findings in colorfastness studies involving this compound?
- Methodological Answer :
- Meta-Analysis : Pool data from independent studies (e.g., washing fastness scores: 4–5 vs. 3–4) to identify outliers .
- Sensitivity Analysis : Vary testing parameters (e.g., detergent type, agitation speed) to assess reproducibility .
- Error Source Identification : Use ANOVA to distinguish methodological errors (e.g., inconsistent mordant application) from substrate variability .
Ethical and Methodological Considerations
Q. How should researchers address ethical concerns in studies involving this compound?
- Methodological Answer :
- Environmental Ethics : Adhere to OECD guidelines for chemical disposal and minimize synthetic mordant use .
- Data Transparency : Pre-register experimental protocols (e.g., via Open Science Framework) and share raw data in public repositories .
- Bias Mitigation : Use double-blinding in colorfastness assessments (e.g., independent evaluators for ΔE values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
